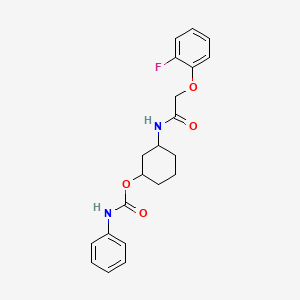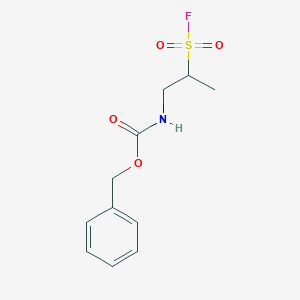![molecular formula C12H23ClN2O B2701659 N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride CAS No. 1909337-81-0](/img/structure/B2701659.png)
N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride is a chemical compound with the molecular formula C12H23ClN2O and a molecular weight of 246.78 g/mol . It is a spirocyclic amide derivative, which means it contains a spiro-connected bicyclic structure. This compound is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride typically involves the following steps:
Formation of the spirocyclic core: This step involves the reaction of a suitable amine with a cyclic ketone to form the spirocyclic structure.
Amidation: The spirocyclic amine is then reacted with butanoyl chloride to form the amide bond.
Hydrochloride salt formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the spirocyclic carbon atoms. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Pharmacology: Researchers use this compound to study its effects on various biological targets, including receptors and enzymes.
Chemical Biology: It serves as a probe to investigate biological pathways and mechanisms.
Industrial Research: Although not widely used in industrial applications, it can be employed in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of these targets. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
N-{5-azaspiro[3.5]nonan-8-yl}butanamide hydrochloride can be compared to other spirocyclic amides, such as:
N-{5-azaspiro[3.5]nonan-8-yl}pentanamide hydrochloride: This compound has a similar structure but with a pentanamide group instead of a butanamide group.
N-{5-azaspiro[3.5]nonan-8-yl}propanamide hydrochloride: This compound has a propanamide group, making it slightly smaller in size.
The uniqueness of this compound lies in its specific spirocyclic structure and the length of its amide chain, which can influence its binding properties and biological activity .
Properties
IUPAC Name |
N-(5-azaspiro[3.5]nonan-8-yl)butanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c1-2-4-11(15)14-10-5-8-13-12(9-10)6-3-7-12;/h10,13H,2-9H2,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEGUBSYHTZLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCNC2(C1)CCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2701577.png)

![2-[(4-fluorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2701579.png)
![3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2701581.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2701583.png)
![2-(Piperidin-4-ylmethoxy)benzo[d]thiazole hydrochloride](/img/structure/B2701585.png)


![3-Bromo-2-(difluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2701591.png)
![N-(2,4-dichlorophenyl)-N'-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]ethanediamide](/img/structure/B2701592.png)

![2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2701595.png)
![2-Amino-6-benzyl-4-(4-hydroxy-3,5-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2701597.png)
